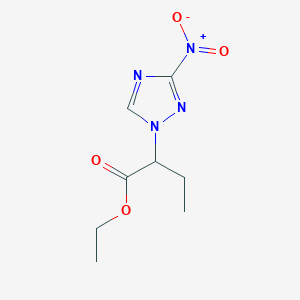

ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Description

Properties

Molecular Formula |

C8H12N4O4 |

|---|---|

Molecular Weight |

228.21 g/mol |

IUPAC Name |

ethyl 2-(3-nitro-1,2,4-triazol-1-yl)butanoate |

InChI |

InChI=1S/C8H12N4O4/c1-3-6(7(13)16-4-2)11-5-9-8(10-11)12(14)15/h5-6H,3-4H2,1-2H3 |

InChI Key |

HSNUAMQSAUHLQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC)N1C=NC(=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Regioselective N-Alkylation of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate: A Technical Guide

Executive Summary

The functionalization of 3-nitro-1,2,4-triazole derivatives is a cornerstone in the development of advanced pharmacophores, particularly in the design of radiosensitizers, antitrypanosomal agents[1], and high-density energetic materials[2]. The target compound, ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate , serves as a highly versatile, chiral intermediate. By introducing an alpha-branched ester moiety at the N1 position, researchers can leverage this building block for downstream saponification, amidation, or cross-coupling workflows.

This whitepaper provides an in-depth, field-proven methodology for the regioselective synthesis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic causality, ambident nucleophile mechanics, and self-validating experimental controls required to achieve high-purity isolation.

Mechanistic Principles & Regioselectivity

The synthesis relies on a bimolecular nucleophilic substitution (SN2) reaction between the 3-nitro-1,2,4-triazolate anion and ethyl 2-bromobutanoate[3]. The core challenge in this synthesis is the inherent tautomerism of the starting material.

In solution, 3-nitro-1H-1,2,4-triazole exists in equilibrium with its 5-nitro tautomer. Upon deprotonation by a mild base, it forms an ambident triazolate anion where the negative charge is delocalized across the N1, N2, and N4 atoms. Alkylation with alkyl bromides in an alkaline medium typically yields a mixture of regioisomers[4].

Causality of N1 vs. N2 Selectivity

The regiochemical outcome is dictated by a combination of steric hindrance and the electronic deactivation exerted by the adjacent nitro group:

-

N1-Alkylation (Major Product): Attack at the N1 position yields the 1-alkyl-3-nitro isomer. This is thermodynamically favored because the N1 atom is sterically unencumbered and electronically isolated from the strongly electron-withdrawing nitro group at C3.

-

N2-Alkylation (Minor Product): Attack at the N2 position yields the 1-alkyl-5-nitro isomer. This pathway is kinetically and thermodynamically disfavored due to the direct steric clash and inductive electron withdrawal from the adjacent C3-nitro group.

Regioselective SN2 mechanism of 3-nitro-1,2,4-triazole N-alkylation.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the following protocol is designed as a self-validating system . Every step includes a physical or analytical checkpoint to confirm the reaction trajectory before proceeding.

Reagents and Materials

-

Nucleophile: 3-nitro-1H-1,2,4-triazole (1.0 eq, 10.0 mmol, 1.14 g)

-

Electrophile: Ethyl 2-bromobutanoate (1.1 eq, 11.0 mmol, 2.15 g)[3]

-

Base: Potassium carbonate, anhydrous (1.5 eq, 15.0 mmol, 2.07 g)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-step experimental workflow for the synthesis and isolation.

Step-by-Step Methodology

Phase 1: Anion Generation

-

Charge an oven-dried, argon-purged 100 mL round-bottom flask with 3-nitro-1H-1,2,4-triazole and anhydrous DMF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add anhydrous K2CO3 in a single portion. Stir for 30 minutes at 0 °C.

-

Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving a highly reactive, "naked" triazolate anion. K2CO3 is chosen over stronger bases (like NaH) to prevent the subsequent saponification of the ethyl ester electrophile.

-

Self-Validation Checkpoint: The complete dissolution of the triazole followed by the formation of a fine, pale-yellow suspension confirms the generation of the potassium triazolate salt.

Phase 2: Electrophilic Alkylation 4. Add ethyl 2-bromobutanoate dropwise over 15 minutes via a syringe. 5. Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for 16 hours.

-

Causality: Dropwise addition at 0 °C minimizes localized exothermic heating, which suppresses the formation of the thermodynamically disfavored N2-isomer and prevents ester hydrolysis.

-

Self-Validation Checkpoint: Perform TLC analysis (Hexane:EtOAc 3:1, UV visualization). The starting triazole (Rf ~0.1) must be completely consumed. Two new spots will appear: the major N1 isomer (Rf ~0.42) and the minor N2 isomer (Rf ~0.31).

Phase 3: Quenching and Aqueous Workup 6. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 7. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 8. Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) followed by brine (1 × 50 mL).

-

Causality: DMF partitions heavily into the organic layer. Washing with aqueous LiCl forces the DMF into the aqueous phase much more effectively than water alone, preventing solvent contamination during isolation.

-

Self-Validation Checkpoint: The pH of the final aqueous wash must be neutral (~pH 7). A basic pH indicates residual K2CO3, which will cause ester hydrolysis during rotary evaporation.

Phase 4: Chromatographic Isolation 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. 10. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 25% EtOAc in Hexanes).

-

Causality: The N1 isomer has a lower overall dipole moment compared to the N2 isomer, allowing it to elute first on normal-phase silica gel.

Quantitative Data & Analytical Characterization

The successful isolation of the N1 isomer must be validated through rigorous spectroscopic analysis. The table below summarizes the expected quantitative data and the structural causality behind each assignment.

| Property / Analytical Technique | Quantitative Data / Observation | Causality / Structural Assignment |

| Molecular Weight | 244.21 g/mol | Corresponds to the exact mass of C8H12N4O4. |

| Rf Value (Hexane:EtOAc 3:1) | 0.42 (Major, N1), 0.31 (Minor, N2) | The N1 isomer is less polar due to a lower net dipole moment across the triazole ring. |

| 1H NMR (400 MHz, CDCl3) | δ 8.65 (s, 1H) | Highly deshielded C5-H of the triazole ring. |

| δ 5.12 (dd, J = 9.2, 6.4 Hz, 1H) | Chiral CH-N proton, strongly deshielded by both the triazole ring and the adjacent ester carbonyl. | |

| δ 4.22 (q, J = 7.1 Hz, 2H) | Diastereotopic O-CH2 protons of the ethyl ester. | |

| δ 2.35-2.15 (m, 2H) | Alkyl CH2 protons of the butanoate chain. | |

| δ 1.25 (t, J = 7.1 Hz, 3H) | Terminal methyl group of the ethyl ester. | |

| δ 0.98 (t, J = 7.4 Hz, 3H) | Terminal methyl group of the butanoate chain. | |

| 13C NMR (100 MHz, CDCl3) | δ 168.5, 162.1, 145.3, 63.8, 62.4, 24.5, 14.1, 10.2 | C=O, C3-NO2, C5, CH-N, O-CH2, CH2, CH3, CH3 respectively. |

| HRMS (ESI+) | m/z 245.0881 [M+H]+ | Confirms the exact mass (Calculated for C8H13N4O4: 245.0886). |

References

- Title: Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity.

- Title: Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles in ethanolic potassium hydroxide Source: ResearchGate URL

- Source: PubChem (NIH)

- Title: Oxygen-Enriched Metal–Organic Frameworks Based on 1-(Trinitromethyl)

Sources

- 1. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate chemical properties

[label="3-Nitro-1H-1,2,4-triazole\n+ Ethyl 2-bromobutanoate", fillcolor="#FBBC05",

Fig 1: Regioselective N-alkylation workflow of 3-nitro-1,2,4-triazole yielding N1 and N2 isomers.

Protocol: Regioselective Synthesis of ENTB

Self-Validating Rationale: Potassium carbonate ( K2CO3 ) is utilized as a mild, non-nucleophilic base to quantitatively deprotonate the triazole without causing competitive saponification of the ethyl ester. DMF provides a highly polar aprotic environment that solvates the potassium cation, leaving a highly reactive "naked" triazolate anion.

-

Preparation of the Anion: In an oven-dried 250 mL round-bottom flask, dissolve 3-nitro-1H-1,2,4-triazole (10.0 mmol) in anhydrous DMF (50 mL). Add finely ground anhydrous K2CO3 (15.0 mmol). Stir the suspension at 0 °C for 30 minutes under an inert argon atmosphere.

-

Electrophilic Addition: Slowly add ethyl 2-bromobutanoate (11.0 mmol) dropwise via syringe over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized thermal spikes that could drive the formation of the thermodynamically less stable N2 isomer or trigger ester hydrolysis.

-

Alkylation Reaction: Remove the ice bath and gradually warm the reaction mixture to 60 °C. Stir for 12 hours. The progress must be monitored via TLC (Hexanes:EtOAc 7:3), validating the complete consumption of the highly polar starting triazole.

-

Quenching and Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water (150 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to selectively partition and remove residual DMF, followed by a brine wash (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield a crude oil.

-

Chromatographic Separation: Purify the crude mixture via silica gel flash chromatography. Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3). Validation: The N2 isomer elutes first due to its lower dipole moment, followed by the target N1 isomer (ENTB).

Biological Activation & Therapeutic Application

The 3-nitro-1,2,4-triazole scaffold is highly regarded in the development of anti-Chagasic drugs targeting Trypanosoma cruzi[1]. Historically, 2-nitroimidazole drugs (like benznidazole) suffer from high host toxicity due to single-electron reduction by host Type II nitroreductases, which generates reactive oxygen species (ROS) via futile redox cycling.

Conversely, 3-nitro-1,2,4-triazoles are preferentially and selectively activated by Type I nitroreductases (NTR) [2]. Type I NTRs are absent in mammalian hosts but highly expressed in trypanosomatids.

Mechanism of Action: The lipophilic ethyl butanoate chain of ENTB facilitates rapid passive diffusion across the parasite cell membrane. Once inside the intracellular matrix, parasitic esterases hydrolyze the ester to the corresponding carboxylic acid, effectively trapping the ionized molecule within the parasite. The trypanosomal Type I NTR then catalyzes a direct, NADH-dependent two-electron reduction of the 3-nitro group to a nitroso intermediate, and subsequently to a highly reactive hydroxylamine[2]. This hydroxylamine species forms lethal covalent adducts with parasitic DNA and essential proteins, ensuring selective and potent toxicity without harming host tissues[1].

Fig 2: Two-electron reduction pathway of 3-nitro-1,2,4-triazoles by trypanosomal nitroreductase.

References

-

Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs Source: PMC (National Institutes of Health) URL:[Link]

-

REACTION OF 3-NITRO-1,2,4-TRIAZOLE DERIVATIVES WITH ALKYLATING AGENTS. 1. ALKYLATION IN THE PRESENCE OF ALKALI Source: Chemistry of Heterocyclic Compounds URL:[Link]

Sources

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (CAS 1341199-88-9): A Privileged Building Block in Anti-Infective Drug Discovery

Executive Summary

The global burden of Neglected Tropical Diseases (NTDs)—such as Chagas disease, Human African Trypanosomiasis (HAT), and Leishmaniasis—alongside the rising threat of multidrug-resistant Mycobacterium tuberculosis (MDR-TB), necessitates the development of novel, highly selective antimicrobial agents. Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (CAS: 1341199-88-9) has emerged as a critical synthetic intermediate in medicinal chemistry. It serves as a versatile building block for generating libraries of 3-nitro-1,2,4-triazole prodrugs.

Unlike older generation 2-nitroimidazoles (e.g., benznidazole), which suffer from dose-limiting host toxicity and mutagenic liabilities, 3-nitro-1,2,4-triazoles offer superior reduction potentials and highly specific activation by pathogen-exclusive enzymes. This whitepaper details the structural rationale, mechanistic pathways, and self-validating experimental protocols for utilizing this compound in advanced drug discovery workflows.

Chemical Profile & Structural Rationale

The molecular architecture of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is deliberately designed to balance reactivity with pharmacokinetic stability.

Physicochemical Properties

| Property | Value |

| IUPAC Name | ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate |

| CAS Number | 1341199-88-9 |

| Molecular Formula | C₈H₁₂N₄O₄ |

| Molecular Weight | 228.21 g/mol |

| Core Pharmacophore | 3-nitro-1,2,4-triazole |

| Key Application | Prodrug building block for NTDs and Tuberculosis |

The Role of the Alpha-Ethyl Substitution

While simpler acetates (e.g., ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate) are common, the inclusion of the alpha-ethyl group in the butanoate chain serves two critical pharmacological purposes:

-

Steric Shielding: The ethyl group provides steric hindrance around the ester/amide linkage in final drug candidates, reducing premature enzymatic cleavage by host plasma esterases or amidases.

-

Lipophilicity Tuning (LogP): The added aliphatic bulk increases the lipophilicity of the resulting analogs, which is essential for crossing the hydrophobic cell membranes of host macrophages to reach intracellular Trypanosoma cruzi amastigotes or M. tuberculosis bacilli .

Mechanism of Action: Pathogen-Specific Nitroreductase Activation

The therapeutic index of 3-nitro-1,2,4-triazole derivatives relies entirely on a pathogen-specific metabolic activation pathway. Trypanosomatids and mycobacteria express Type I Nitroreductases (NTRs) —such as TcNTR in T. cruzi and Ddn in M. tuberculosis—which are absent in mammalian hosts .

Mammalian cells rely on Type II NTRs, which catalyze single-electron reductions that are reversible in the presence of oxygen (futile cycling), generating minimal toxicity. In contrast, pathogen Type I NTRs catalyze an irreversible two-electron reduction of the 3-nitro group, leading to the rapid accumulation of highly reactive nitrogen species (RNS) that induce catastrophic DNA damage and parasitic apoptosis .

Fig 1. Type I Nitroreductase (NTR) mediated activation of 3-nitro-1,2,4-triazole prodrugs.

Synthetic Workflows & Library Generation

To utilize CAS 1341199-88-9 in a drug discovery campaign, the ester must be converted into a diverse array of amides or sulfonamides. The following workflow outlines the optimal synthetic route.

Fig 2. Synthetic workflow for generating antitrypanosomal amide libraries from the butanoate ester.

Protocol 1: Synthesis of Amide Derivatives

Rationale: The alpha-ethyl group introduces steric hindrance at the carbonyl carbon. Therefore, highly efficient coupling reagents like HATU are required to prevent epimerization and drive the reaction to completion.

Step-by-Step Methodology:

-

Saponification: Dissolve 1.0 eq of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate in a 3:1 mixture of THF/H₂O. Add 2.0 eq of LiOH·H₂O.

-

Incubation: Stir the biphasic mixture at 40°C for 4 hours. Causality: The mild heating overcomes the steric shielding of the ethyl group, ensuring complete hydrolysis without degrading the sensitive nitro-triazole ring.

-

Acidification: Evaporate the THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the resulting carboxylic acid with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.

-

Amide Coupling: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active ester.

-

Diversification: Add 1.1 eq of the desired primary or secondary amine (R-NH₂). Stir at room temperature for 12 hours.

-

Purification: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Self-Validating Checkpoint: Perform ¹H-NMR on the final product. The successful reaction is validated by the disappearance of the distinct ester ethyl quartet (approx. 4.2 ppm) and triplet (approx. 1.2 ppm), replaced by the characteristic amide N-H proton shift (typically 7.5 - 8.5 ppm) and the amine side-chain signals. LC-MS must confirm the exact mass [M+H]⁺ with >95% purity before biological evaluation.

In Vitro Pharmacological Evaluation Protocols

Once the library is synthesized, compounds must be evaluated for efficacy and host toxicity. 3-nitro-1,2,4-triazoles consistently outperform standard-of-care drugs like benznidazole in these assays .

Comparative Efficacy Data Summary

| Compound Class | Target Pathogen | IC₅₀ (μM) | Selectivity Index (SI) | Reference |

| Benznidazole (Standard) | T. cruzi | ~6.15 | >8.13 | |

| 3-nitro-1,2,4-triazole amides | T. cruzi | 0.09 - 1.97 | 44 - >555 | , |

| 3-nitro-1,2,4-triazole sulfonamides | M. tuberculosis | 0.38 - 1.56 | >50 |

Protocol 2: Phenotypic Screening against T. cruzi Amastigotes

Rationale: T. cruzi naturally infects muscle tissues, leading to Chagasic cardiomyopathy. Utilizing L6 rat myoblasts as the host cell line provides a biologically relevant environment to test intracellular amastigote clearance.

Step-by-Step Methodology:

-

Host Cell Seeding: Seed L6 rat myoblasts in 96-well microtiter plates at a density of 2 × 10³ cells/well in RPMI 1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Parasite Infection: Infect the myoblasts with T. cruzi Tulahuen strain (engineered to express β-galactosidase) at a multiplicity of infection (MOI) of 10. Incubate for 48 hours to allow trypomastigotes to invade and transform into intracellular amastigotes.

-

Washing: Wash the wells extensively with warm PBS to remove any extracellular, non-internalized parasites. Causality: This ensures that the assay strictly measures the drug's ability to penetrate the host cell and kill the intracellular life stage.

-

Compound Treatment: Add the synthesized 3-nitro-1,2,4-triazole derivatives in a serial dilution gradient (e.g., 50 μM to 0.01 μM). Include benznidazole as a positive control and 0.1% DMSO as a vehicle control. Incubate for 96 hours.

-

Readout: Add the colorimetric substrate CPRG (Chlorophenol red-β-D-galactopyranoside) and 0.1% Nonidet P-40 to lyse the cells. Read absorbance at 540 nm after 4 hours.

Self-Validating Checkpoint (The Selectivity Index): A parallel assay must be run on uninfected L6 cells using the Alamar Blue viability reagent to determine the mammalian cytotoxicity (CC₅₀). The system validates a compound as a "Hit" only if the Selectivity Index (SI = CC₅₀ / IC₅₀) is strictly greater than 50. This mathematical validation ensures that the observed parasite death is due to targeted NTR activation, not general host cell toxicity.

References

-

Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Novel 3-Nitro-1H-1,2,4-Triazole-Based Compounds as Potential Anti-Chagasic Drugs: In Vivo Studies Future Medicinal Chemistry (via PMC) URL:[Link]

-

Novel 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines as anti-chagasic agents Journal of Medicinal Chemistry (via PMC) URL:[Link]

-

Nitrotriazole- and Imidazole-Based Amides and Sulfonamides as Antitubercular Agents Antimicrobial Agents and Chemotherapy (via PMC) URL:[Link]

A Technical Guide to the Predicted Spectroscopic Profile of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Introduction: The Imperative for Spectroscopic Characterization

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a heterocyclic compound featuring a nitro-functionalized 1,2,4-triazole ring linked to an ethyl butanoate backbone via a nitrogen-carbon bond at a chiral center. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1] The addition of a nitro group, a potent electron-withdrawing group, can significantly modulate the electronic properties and potential reactivity of the molecule.

Given the potential for biological activity and the necessity for absolute structural confirmation in any research or development pipeline, a comprehensive spectroscopic analysis is non-negotiable. This guide provides an in-depth, predicted spectroscopic profile for the title compound, leveraging data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synergy between these techniques forms a self-validating system, where each dataset corroborates the others to build a conclusive structural assignment.

Molecular Structure and Analytical Rationale

To logically predict the spectroscopic output, we must first deconstruct the molecule into its constituent parts, as illustrated below. Our predictions will be based on the expected electronic environment of each nucleus and functional group.

Caption: Key functional components of the target molecule.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of the title compound in a standard solvent like CDCl₃ would exhibit distinct signals for the ethyl group, the butanoate chain, and the triazole ring.

Predicted ¹H NMR Data Table

| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |

| Hγ (CH₃-CH₂-) | ~0.9 - 1.0 | Triplet (t) | ~7.4 | 3H | Standard alkyl methyl group adjacent to a methylene. |

| Hβ (-CH₂-CH₃) | ~1.8 - 2.2 | Multiplet (m) | - | 2H | Diastereotopic protons of a methylene group adjacent to a chiral center, split by both Hα and Hγ. |

| Ethyl CH₃ | ~1.2 - 1.3 | Triplet (t) | ~7.1 | 3H | Typical ethyl ester methyl group, shielded by the ester oxygen. |

| Ethyl CH₂ | ~4.2 - 4.3 | Quartet (q) | ~7.1 | 2H | Methylene group of an ethyl ester, deshielded by the adjacent oxygen atom.[2] |

| Hα (N-CH-) | ~5.5 - 5.8 | Triplet (t) or Doublet of Doublets (dd) | ~7.5 | 1H | Methine proton at the chiral center, significantly deshielded by the adjacent nitrogen of the triazole ring and the carbonyl group. |

| H⁵ (Triazole C-H) | ~8.5 - 8.8 | Singlet (s) | - | 1H | Proton on the triazole ring, highly deshielded due to the aromatic nature of the ring and the influence of adjacent nitrogen atoms. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Utilize a 300 MHz or higher field Nuclear Magnetic Resonance spectrometer.[3]

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

-

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton counts.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides a map of the carbon skeleton. Given the presence of heteroatoms and aromatic systems, the carbon signals are expected to be well-dispersed.

Predicted ¹³C NMR Data Table

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Cγ (CH₃-CH₂-) | ~10 - 12 | Standard terminal methyl carbon in a butyl chain. |

| Ethyl CH₃ | ~13 - 15 | Typical ethyl ester methyl carbon.[4] |

| Cβ (-CH₂-CH₃) | ~25 - 28 | Alkyl methylene carbon adjacent to a chiral center. |

| Ethyl CH₂ | ~61 - 63 | Ethyl ester methylene carbon, deshielded by the oxygen atom.[4] |

| Cα (N-CH-) | ~65 - 68 | Methine carbon directly attached to the triazole nitrogen and the carbonyl group, experiencing significant deshielding. |

| C⁵ (Triazole C-H) | ~145 - 148 | Aromatic carbon in the triazole ring bonded to a proton. Its chemical shift is influenced by the adjacent nitrogen atoms. |

| C³ (Triazole C-NO₂) | ~158 - 162 | Carbon of the triazole ring bearing the nitro group. The strong electron-withdrawing nature of the nitro group causes substantial deshielding. |

| C=O (Ester Carbonyl) | ~168 - 171 | Typical chemical shift for an ester carbonyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.[3]

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all C-H couplings into singlets. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Process the data similarly to ¹H NMR. The CDCl₃ solvent signal (a triplet centered at ~77.16 ppm) is typically used for chemical shift referencing.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Predicted IR Data Table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2950-3000 | C-H Stretch | Aliphatic (butanoate chain) | Medium-Strong |

| ~3100-3150 | C-H Stretch | Aromatic (triazole C-H) | Weak-Medium |

| ~1735-1750 | C=O Stretch | Ester | Strong, Sharp |

| ~1540-1560 | N-O Asymmetric Stretch | Nitro Group | Strong |

| ~1350-1370 | N-O Symmetric Stretch | Nitro Group | Strong |

| ~1200-1250 | C-O Stretch | Ester | Strong |

Rationale: The most prominent peaks will be from the carbonyl and nitro groups. The C=O stretch of a saturated aliphatic ester appears strongly around 1735-1750 cm⁻¹.[5] Nitro groups give rise to two very strong and characteristic stretching vibrations; an asymmetrical stretch near 1550 cm⁻¹ and a symmetrical stretch near 1365 cm⁻¹.[6] The various C-H and C-O stretches will also be present but may be of less diagnostic value in a complex molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.[7]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is appropriate.

Predicted MS Data

-

Molecular Weight: C₈H₁₂N₄O₄ = 228.21 g/mol

-

Predicted Molecular Ion (Positive ESI):

-

[M+H]⁺: m/z 229.09

-

[M+Na]⁺: m/z 251.07

-

-

Key Predicted Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃) from the ester: m/z 200

-

Loss of the ethoxy group (-OCH₂CH₃): m/z 184

-

Cleavage of the ester and butanoate side chain, leaving the protonated nitro-triazole moiety.

-

Loss of the nitro group (-NO₂): m/z 183

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole or Time-of-Flight (TOF) analyzer.[9]

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns. For fragmentation data (MS/MS), the parent ion of interest (e.g., m/z 229) is selected and subjected to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent and fragment ions based on their exact mass.[10]

Integrated Workflow for Structural Verification

The power of this multi-technique approach lies in its integrated, self-validating nature. No single technique provides the complete picture, but together they offer unambiguous structural confirmation.

Caption: Integrated workflow for structural elucidation.

Conclusion

This guide outlines the predicted spectroscopic characteristics of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and cross-validating dataset essential for the unambiguous identification and characterization of the molecule. The provided protocols represent standard, robust methodologies for acquiring high-quality data. For any researcher synthesizing or utilizing this compound, the application of these techniques is fundamental to ensuring structural integrity and advancing their scientific objectives with confidence.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. tsijournals.com [tsijournals.com]

- 8. egusphere.copernicus.org [egusphere.copernicus.org]

- 9. masspec.scripps.edu [masspec.scripps.edu]

- 10. reading [download.e-bookshelf.de]

Engineering the Next Generation of Agrochemicals: The Mechanistic and Applied Potential of Nitro-Triazole Scaffolds

Executive Summary

Triazoles (both 1,2,4-triazole and 1,2,3-triazole cores) are foundational pharmacophores in agricultural chemistry. However, the strategic introduction of a nitro ( −NO2 ) group onto the triazole ring fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity. In my experience optimizing agrochemical pipelines, this specific modification not only enhances binding affinity to pathogenic metalloenzymes but also modulates environmental persistence in soil matrices. This technical guide dissects the causality behind the efficacy of nitro-triazole compounds as fungicides, herbicides, and nitrification inhibitors, providing field-proven, self-validating protocols for your discovery workflows.

Mechanistic Pathways in Fungal Pathogen Control

The 1,2,4-triazole core is the nucleus of numerous commercial fungicides. The primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungal cell membranes[1].

The Causality of Nitro Substitution: Why add a nitro group? Standard azoles rely on the unshared electron pair of the triazole nitrogen to form a coordinate covalent bond with the heme iron in the CYP51 active site. By introducing a strongly electron-withdrawing nitro group (e.g., in 3-nitro-1,2,4-triazole derivatives), we achieve two critical structural upgrades:

-

pKa Modulation: The electron withdrawal fine-tunes the molecule's pKa, improving its passive diffusion through the highly lipophilic fungal cell envelope.

-

Overcoming Resistance: The oxygen atoms of the nitro group act as potent hydrogen-bond acceptors. They engage with polar amino acid residues lining the CYP51 binding pocket, anchoring the molecule even when target-site mutations render standard azoles (like fluconazole) ineffective. Recent data shows nitro-triazole derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 0.0156 to 2.0 μg/mL against resistant fungal strains[1].

Mechanistic pathway of CYP51 inhibition by nitro-triazole fungicides.

Herbicidal Efficacy and Crop Safening Synergy

Beyond fungal control, nitro-triazoles are highly effective in weed management. Compounds such as2 act as targeted herbicides by disrupting specific plant metabolic enzymes, allowing for sustainable farming practices with minimal impact on surrounding crops[2].

Furthermore, nitro-triazole derivatives are actively utilized in the design of herbicide safeners [3]. Safeners protect crops (e.g., maize) from broad-spectrum herbicide injury. The Causality: The nitro-triazole scaffold acts as an electrophilic trigger. When absorbed by the crop, it upregulates the expression of detoxifying enzymes, specifically Glutathione S-transferases (GSTs). This accelerates the metabolic degradation of the herbicide within the crop plant, while the weeds—lacking this rapid upregulation response—perish.

Soil Nitrogen Management: Nitrification Inhibitors

Nitrogen loss through leaching and bacterial denitrification is a massive economic and environmental burden. Amino- and nitro-1,2,4-triazoles have been successfully mass-produced as inhibitors of nitrification for nitrogen-based fertilizers[4].

These compounds function by chelating the copper active site of ammonia monooxygenase (AMO) in Nitrosomonas bacteria, halting the oxidation of ammonium ( NH4+ ) to nitrite ( NO2− ). The electron-withdrawing nitro group stabilizes the triazole ring against rapid microbial degradation in the soil, extending the half-life of the inhibitor and ensuring prolonged nitrogen retention compared to standard aliphatic inhibitors.

Quantitative Data Summary: Agrochemical Profiling

To guide your lead optimization, the following table summarizes the comparative efficacy metrics of nitro-triazole applications based on recent literature[1],[3]:

| Compound Class | Primary Target | Mechanism of Action | Typical Efficacy (MIC / Dose) | Agricultural Application |

| 3-Nitro-1,2,4-triazoles | CYP51 (Fungi) | Heme iron coordination & H-bonding | 0.015−2.0 μg/mL | Broad-spectrum Fungicide |

| Nitro-triazole Sulfonyls | Plant Enzymes | Disruption of metabolic pathways | Dose-dependent | Selective Herbicide |

| Amino/Nitro-triazoles | AMO (Bacteria) | Copper active site chelation | ∼1% w/w of N-fertilizer | Nitrification Inhibitor |

| Triazole-Isoxazoles | GST (Crops) | Electrophilic upregulation of detox enzymes | N/A (Safener) | Herbicide Safener |

Validated Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity during your screening phases.

Protocol A: Self-Validating In Vitro CYP51 Inhibition Assay

Purpose: To quantify the binding affinity ( Kd ) of novel nitro-triazole fungicides.

-

Enzyme Preparation: Express and purify recombinant fungal CYP51 (e.g., from Fusarium graminearum). Prepare a 5μM enzyme solution in 50mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.

-

Compound Titration: Dissolve the nitro-triazole test compound in pure DMSO. Create a 10-point serial dilution ( 0.001 to 50μM ). Critical Step: Maintain the final DMSO concentration in the assay below 1% to prevent solvent-induced enzyme denaturation.

-

Spectral Binding Assay: Add the test compound to the CYP51 solution. The binding of the triazole nitrogen to the heme iron induces a Type II difference spectrum (peak at ∼430nm , trough at ∼410nm ). Record the absorbance using a UV-Vis spectrophotometer.

-

Validation Checkpoint: Run Fluconazole or Prothioconazole as a positive control. System Validation Rule: The assay is only valid if the Kd of the positive control falls within 10% of its established literature value.

-

Data Analysis: Plot the absorbance difference ( ΔA430−410 ) against compound concentration and fit to the Michaelis-Menten equation to determine the dissociation constant ( Kd ).

Protocol B: Soil Nitrification Inhibition Microcosm Study

Purpose: To evaluate the environmental persistence and efficacy of nitro-triazole nitrification inhibitors.

-

Soil Preparation: Sieve standard agricultural soil ( 2mm ) and adjust the moisture content to 60% of its water-holding capacity.

-

Treatment Application: Apply ammonium sulfate ( 200mg N/kg soil) as the fertilizer source. Apply the nitro-triazole inhibitor at 1% w/w of the applied nitrogen.

-

Incubation & Sampling: Incubate the microcosms at 25∘C in the dark. Extract soil samples with 2M KCl on days 0, 7, 14, 21, and 28.

-

Quantification: Analyze NH4+ and NO3− concentrations using colorimetric assays (e.g., the indophenol blue method for NH4+ ).

-

Validation Checkpoint: Include a Nitrapyrin-treated positive control and an untreated negative control. System Validation Rule: The recovery rate of mineral nitrogen must exceed 95% at Day 0 for the extraction methodology to be considered valid.

Step-by-step high-throughput screening workflow for nitro-triazole agrochemicals.

References

-

Chem-Impex International. 1-(4-Toluenesulfonyl)-3-nitro-1,2,4-triazole Applications in Agricultural Chemistry. Retrieved from:[2]

-

ResearchGate. State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from:[4]

-

PubMed Central (PMC). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from:[1]

-

PubMed Central (PMC). Synthesis and Biological Activity against the ESKAPE Panel of Pathogens (N-Aryl-C-nitroazoles). Retrieved from:[5]

-

American Chemical Society (ACS). Research Progress in the Design and Synthesis of Herbicide Safeners: A Review. Retrieved from:[3]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Mutually Isomeric 2- and 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines Inspired by an Antimycobacterial Screening Hit: Synthesis and Biological Activity against the ESKAPE Panel of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Methodologies in 1,2,4-Triazole Synthesis: A Mechanistic and Practical Guide

Executive Summary

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous therapeutics, including antifungal agents (e.g., fluconazole), antiviral drugs (e.g., ribavirin), and aromatase inhibitors (e.g., letrozole)[1]. Structurally, 1,2,4-triazoles are five-membered, π-excessive aromatic nitrogen heterocycles characterized by rapid interconversion between their 1H and 4H tautomeric forms[2].

For drug development professionals, the synthesis of these heterocycles demands precise control over regioselectivity, yield, and scalability. This technical guide systematically deconstructs the foundational classical syntheses—namely the Pellizzari and Einhorn-Brunner reactions—and contrasts them with modern, scalable green-chemistry approaches. By analyzing the mechanistic causality behind experimental conditions, this whitepaper provides researchers with self-validating protocols to optimize triazole library generation.

Classical Synthetic Methodologies

The Pellizzari Reaction

First reported in 1911, the Pellizzari reaction remains a highly direct route for synthesizing 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide[3].

Mechanistic Causality: The reaction requires extreme thermal conditions (often >200°C)[3]. This high activation energy is necessary because the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the sterically and electronically hindered amide carbonyl is highly endothermic. Once the acyl amidrazone intermediate is formed, the subsequent intramolecular cyclization and dehydration cascade is thermodynamically driven to form the highly stable aromatic triazole ring[4].

Caption: Mechanistic workflow of the Pellizzari reaction for 1,2,4-triazole synthesis.

Self-Validating Protocol: Symmetrical 3,5-Diphenyl-1,2,4-triazole[4]

-

Preparation: Combine equimolar amounts of benzamide and benzoylhydrazide in a dry round-bottom flask equipped with a reflux condenser.

-

Atmospheric Control: Purge the system with an N₂ inlet. Causality: An inert atmosphere prevents the oxidative degradation of the hydrazide precursor at the extreme temperatures required for activation.

-

Thermal Activation: Heat the neat mixture to 220–250°C. Causality: Performing the reaction neat maximizes the collision frequency of the reactants, driving the kinetically slow nucleophilic attack.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) every 60 minutes. The reaction is validated as complete when precursor spots disappear and a single, highly polar product spot emerges (typically 2–4 hours).

-

Workup: Allow the mixture to cool to room temperature. Triturate the crude solid with ethanol. Causality: Ethanol selectively solubilizes unreacted precursors and linear intermediates, leaving the highly stable, cyclized triazole as an insoluble precipitate.

-

Post-Process Validation: Recrystallize from acetic acid. Confirm identity via ¹H NMR (look for characteristic C3-H and C5-H downfield shifts) and LC-MS[2].

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is an acid-catalyzed condensation of diacylamines (imides) with alkyl hydrazines[1]. Unlike the Pellizzari reaction, this method is highly prized for its predictable regioselectivity when utilizing unsymmetrical imides.

Mechanistic Causality: Regioselectivity is strictly governed by the relative electronic properties of the two acyl groups on the imide. The primary amine of the hydrazine selectively attacks the most electrophilic carbonyl carbon. The carbonyl attached to the more electron-withdrawing group (derived from the stronger carboxylic acid) exhibits greater electrophilicity. Consequently, this stronger acidic group will preferentially localize at the 3-position of the resulting 1,2,4-triazole ring[5].

Caption: Regioselectivity logic in the Einhorn-Brunner synthesis of 1,2,4-triazoles.

Self-Validating Protocol: Regioselective Synthesis[1]

-

Preparation: Dissolve an unsymmetrical imide in a suitable solvent (e.g., ethanol).

-

Catalysis: Add a catalytic amount of weak acid and the substituted hydrazine. Causality: The acid protonates the imide carbonyl, significantly lowering the LUMO energy and increasing its electrophilicity to facilitate nucleophilic attack at lower temperatures.

-

Thermal Activation: Heat the mixture to reflux.

-

In-Process Validation: Utilize LC-MS to track the consumption of the imide. The regioselectivity can be monitored in real-time by observing the ratio of isomeric peaks. Stop the reaction once the starting material is consumed to prevent hydrazine degradation[5].

-

Post-Process Validation: Purify via column chromatography. Utilize 2D NMR (NOESY/HMBC) to definitively map the spatial arrangement of the substituents, confirming the predicted regioselectivity.

Modern Advancements & Green Chemistry

While classical methods are foundational, they often suffer from harsh conditions, long reaction times, and complex purification steps. Modern process chemistry has shifted toward highly efficient, scalable alternatives.

Microwave-Assisted Synthesis

Microwave (MW) irradiation has revolutionized triazole synthesis by providing a green, sustainable alternative to classical convective heating[6].

-

Causality: Unlike traditional heating, which relies on thermal conduction through the vessel walls, MW irradiation causes direct dielectric heating of polar molecules. This localized, rapid superheating overcomes the high activation energy barriers of reactions like the Pellizzari condensation in minutes rather than hours, significantly reducing thermal degradation byproducts and improving atom economy[3],[6].

Multicomponent Reactions (MCRs) for Scale-Up

In pharmaceutical process development, synthesizing single regioisomers at scale is a primary challenge. Traditional S_NAr routes to 1-aryl-1,2,4-triazoles often yield a prohibitive ~1:1 mixture of N-regioisomers with overall yields below 30%[7].

-

Causality: By utilizing a multicomponent approach that constructs the triazole ring directly from commercially available anilines and tosylamidoximes, process chemists completely bypass the non-selective S_NAr substitution step. This strategic shift in the order of bond formation dictates absolute regiocontrol, increasing yields to >80% and drastically lowering the Process Mass Index (PMI)[7].

Quantitative Data Presentation

The following table summarizes the operational metrics and limitations of the discussed methodologies, providing a comparative matrix for experimental design.

| Synthesis Methodology | Key Reagents | Typical Conditions | Average Yields | Regioselectivity | Primary Limitations |

| Pellizzari Reaction | Amide + Acylhydrazide | Neat or high-boiling solvent, >200°C, 2–4h | 40–60% | Poor (Yields mixtures if unsymmetrical) | Extreme temperatures; thermal degradation byproducts. |

| Einhorn-Brunner | Imide + Hydrazine | Acid catalyst, Reflux, 2–6h | 50–75% | Predictable (Driven by relative acidity) | Hydrazine instability; difficult isomer separation. |

| Microwave-Assisted | Varies (e.g., Amides + Hydrazides) | MW Reactor, 150°C, 1–2h | 70–90% | Moderate to Good | Requires specialized MW synthesis equipment. |

| Multicomponent (MCR) | Anilines + Tosylamidoximes | Highly optimized, step-wise thermal control | 80–85% | Excellent (Single regioisomer) | Requires strict engineering controls for thermal events. |

References

-

Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block ACS Publications URL:[Link]

-

Recent Advances in Microwave-Assisted Synthesis of Triazoles and Their Derivatives: A Green Approach Toward Sustainable Development Methods RSC Publishing URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Evaluation of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (ENTB) as a Novel Dual-Action Fungicide

Target Audience: Research Scientists, Agrochemical Developers, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The emergence of azole-resistant fungal phytopathogens and clinical strains necessitates the development of next-generation fungicides. Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate (ENTB) represents a highly promising investigational scaffold. By integrating a lipophilic ethyl butanoate chain with a 3-nitro-1,2,4-triazole pharmacophore, ENTB is engineered to act as a dual-mechanism fungicidal agent. This application note outlines the mechanistic rationale behind ENTB's design and provides self-validating, step-by-step protocols for evaluating its biochemical affinity and phenotypic efficacy.

Mechanistic Rationale: The Dual-Action Hypothesis

To successfully deploy ENTB in screening pipelines, researchers must understand the causality behind its structural components. ENTB leverages two distinct biochemical pathways to induce fungal cell death:

A. CYP51 Inhibition via Heme Coordination

The primary target of 1,2,4-triazole fungicides is sterol 14α-demethylase (CYP51) , an essential cytochrome P450 enzyme responsible for converting lanosterol (or obtusifoliol in plants/fungi) into ergosterol[1][2].

-

The Triazole Core: The unhindered nitrogen atom (N-4) of the 1,2,4-triazole ring directly coordinates with the Fe(II) atom of the porphyrin heme group within the CYP51 active site, competitively blocking substrate binding[3].

-

The Ethyl Butanoate Chain: The lipophilic ester side-chain enhances membrane permeability and is hypothesized to occupy the hydrophobic access channel of the CYP51 enzyme, stabilizing the inhibitor-enzyme complex through Van der Waals interactions[4].

-

The Nitro Group Enhancement: The highly electronegative 3-nitro substitution provides an additional electrostatic interaction with the heme Fe(II), significantly lowering the dissociation constant ( Kd ) compared to non-nitrated analogs[5].

B. Nitroreductase-Mediated Toxicity

Beyond CYP51 inhibition, nitroheterocycles act as prodrug substrates for microbial Type I Nitroreductases (NTR) . The enzymatic reduction of the NO2 group generates reactive oxygen species (ROS) and cytotoxic hydroxylamine intermediates, causing severe oxidative stress and DNA damage[5][6]. This dual action mitigates the risk of target-site mutation resistance (e.g., ERG11 mutations), as the nitroreductase pathway operates independently of sterol biosynthesis.

Caption: Dual-action fungicidal mechanism of ENTB via CYP51 inhibition and nitroreductase activation.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They decouple intrinsic enzyme affinity from cellular permeability, allowing researchers to pinpoint the exact source of ENTB's efficacy.

Protocol 1: In Vitro CYP51 Spectral Binding & Inhibition Assay

Direct enzyme assays validate the primary mechanism by confirming heme coordination via Type II difference spectra[1].

Reagents & Materials:

-

Recombinant fungal CYP51 (e.g., C. albicans or B. cinerea).

-

Assay Buffer: 50 mM Potassium phosphate (pH 7.4), 20% glycerol, 0.1 mM EDTA.

-

ENTB stock (10 mM in anhydrous DMSO).

-

Positive Control: Difenoconazole or Fluconazole.

Step-by-Step Procedure:

-

Baseline Preparation: Dilute recombinant CYP51 in the assay buffer to a final concentration of 2 µM. Divide equally into a sample cuvette and a reference cuvette.

-

Baseline Scan: Record a baseline UV-Vis absorption spectrum from 350 nm to 500 nm.

-

Ligand Titration: Incrementally add ENTB (0.1 µM to 50 µM final concentration) to the sample cuvette. Add an equivalent volume of pure DMSO to the reference cuvette to control for solvent effects (ensure final DMSO remains <1% v/v).

-

Spectral Analysis: After each addition, incubate for 3 minutes at room temperature and record the spectrum. Look for the classic Type II binding signature : an absorption peak at ~427 nm and a trough at ~390 nm, indicating a shift from low-spin to high-spin state iron upon nitrogen coordination[1].

-

Data Processing: Plot the peak-to-trough absorbance difference ( ΔA427−390 ) against ENTB concentration. Use the Michaelis-Menten or Morrison equation for tight-binding ligands to calculate the Kd and IC50 .

Protocol 2: Phenotypic MIC Determination (Broth Microdilution)

Validates the ability of ENTB to penetrate the fungal cell wall and exert its dual-action toxicity in a living system.

Step-by-Step Procedure (Adapted from CLSI M27 Guidelines):

-

Inoculum Prep: Subculture the target fungal strain (e.g., Botrytis cinerea for agriculture, Candida albicans for clinical) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to an optical density (OD) of 0.09–0.13 at 530 nm.

-

Dilution: Dilute the suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS) to achieve a final inoculum of 1×103 to 5×103 CFU/mL.

-

Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of ENTB (ranging from 64 µg/mL to 0.03 µg/mL). Include a positive control (Difenoconazole) and a vehicle control (1% DMSO).

-

Incubation & Readout: Add 100 µL of the inoculum to each well. Incubate at 35°C for 24–48 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that results in a ≥50% reduction in turbidity compared to the vehicle control.

Caption: Standardized workflow for evaluating the in vitro fungicidal efficacy and safety of ENTB.

Data Presentation: Expected Quantitative Outcomes

To benchmark ENTB against industry standards, researchers should structure their resulting data to highlight both biochemical binding and phenotypic outcomes. Below is a representative data structure for comparative analysis.

| Compound | CYP51 Kd (µM) | CYP51 IC50 (µM) | MIC: C. albicans (µg/mL) | MIC: B. cinerea (µg/mL) | Mammalian Cytotoxicity CC50 (µM) |

| ENTB (Investigational) | Assay Dependent | Assay Dependent | Assay Dependent | Assay Dependent | >100 (Target) |

| Fluconazole (Clinical Std) | 0.25 | 0.40 | 0.50 | >64.0 | >200 |

| Difenoconazole (Agri Std) | 0.08 | 0.12 | 1.00 | 0.15 | >150 |

Note: The dual-action nature of ENTB is expected to yield lower MIC values relative to its CYP51 IC50 due to the synergistic toxicity provided by the nitroreductase pathway.

References

-

Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target ACS Publications URL:[Link]

-

Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Drug Strategies Targeting CYP51 in Neglected Tropical Diseases PMC - NIH URL:[Link]

-

Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors ResearchGate URL:[Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds MDPI URL:[Link]

-

Synthesis, Fungicidal Activity, and Sterol 14α-Demethylase Binding Interaction of 2-Azolyl-3,4-dihydroquinazolines Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the thorough characterization of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate. This document outlines detailed protocols for structural elucidation, purity assessment, and thermal stability analysis of this nitro-triazole derivative.

Introduction

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is a heterocyclic compound featuring a nitro-substituted 1,2,4-triazole ring linked to a butanoate ester moiety. The presence of the nitro group and the triazole ring suggests potential applications as an energetic material or as a scaffold in medicinal chemistry.[1][2] Accurate and comprehensive characterization is therefore critical to understanding its chemical properties, stability, and potential applications, as well as for ensuring safety during handling and processing.

This guide details the application of various analytical techniques, including spectroscopy, chromatography, and thermal analysis, to provide a complete analytical profile of the target molecule. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule.[3] For the title compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the ethyl butanoate chain to the nitrogen of the triazole ring.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The chemical shifts of protons on the 1,2,4-triazole ring are typically observed in the downfield region (δ 7.5-9.5 ppm).[3]

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the spectrum using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.[3]

-

Expected ¹H NMR Signals:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Triazole C-H | 8.0 - 9.0 | Singlet | 1H |

| N-CH of butanoate | 4.5 - 5.5 | Triplet | 1H |

| O-CH₂ of ethyl ester | 4.0 - 4.5 | Quartet | 2H |

| CH₂ of butanoate | 1.8 - 2.2 | Multiplet | 2H |

| O-CH₂-CH₃ of ethyl ester | 1.2 - 1.5 | Triplet | 3H |

| CH₂-CH₃ of butanoate | 0.8 - 1.2 | Triplet | 3H |

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-triazole ring typically resonate in the range of δ 140-170 ppm.[3]

Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Process the data similarly to the ¹H NMR spectrum.

-

The solvent peaks can be used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm).

-

Expected ¹³C NMR Signals:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ester C=O | 165 - 175 |

| Triazole C-NO₂ | 155 - 165 |

| Triazole C-H | 140 - 150 |

| O-CH₂ of ethyl ester | 60 - 70 |

| N-CH of butanoate | 50 - 60 |

| CH₂ of butanoate | 25 - 35 |

| O-CH₂-C H₃ of ethyl ester | 10 - 20 |

| CH₂-C H₃ of butanoate | 5 - 15 |

To further confirm assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish H-H and C-H correlations, respectively.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. Both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are highly recommended.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Compare the experimentally determined mass with the calculated exact mass of the compound (C₈H₁₂N₄O₄).

-

Induce fragmentation in the collision cell (for MS/MS) and analyze the resulting fragment ions to elucidate the structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.[6] Ester fragmentation can also occur.[7]

-

Expected Fragmentation Patterns: The fragmentation of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is expected to involve cleavages at the ester group and losses from the nitro-triazole ring.

Sources

- 1. Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sibran.ru [sibran.ru]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccsenet.org [ccsenet.org]

High-Throughput Screening of Triazole Derivatives for Biological Activity: A Comprehensive Protocol and Application Note

Introduction & Scientific Rationale

The triazole ring—specifically 1,2,3-triazole and 1,2,4-triazole—has emerged as a privileged scaffold in modern drug discovery. Structurally, the triazole moiety acts as a robust bioisostere for amide bonds, offering superior metabolic stability, resistance to enzymatic degradation, and enhanced hydrogen-bonding capabilities .

The true power of triazoles in High-Throughput Screening (HTS) lies in their synthetic accessibility. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click chemistry" reaction, allows for the rapid, high-yielding assembly of massive compound libraries under mild, aqueous conditions. Because CuAAC reactions generate minimal byproducts, the resulting crude mixtures can often be screened in situ without the need for exhaustive chromatographic purification 1. Recently, advanced double-click chemistry has pushed this boundary further, enabling the streamlined synthesis of libraries containing tens of thousands of triazole derivatives from primary amines 2.

This application note provides a self-validating, step-by-step methodology for synthesizing triazole libraries via miniaturized click chemistry and screening them using orthogonal HTS platforms.

Experimental Workflow & Library Synthesis

To maximize throughput and minimize reagent consumption, library synthesis is performed directly in 384-well microplates. The causality behind this miniaturized approach is twofold: it reduces the spatial footprint of the library and ensures that the synthesized compounds are already formatted for immediate acoustic liquid handling (e.g., Echo dispensing) into assay plates.

Workflow of CuAAC-mediated triazole library synthesis and high-throughput screening.

Protocol 1: Miniaturized In Situ CuAAC Library Synthesis

Objective: Generate a diverse 1,4-disubstituted 1,2,3-triazole library ready for direct biological evaluation.

-

Reagent Preparation:

-

Prepare 100 mM stock solutions of diverse azides and alkynes in anhydrous DMSO.

-

Prepare the catalytic system: 10 mM CuSO₄·5H₂O in Milli-Q water, 20 mM sodium ascorbate in water, and 10 mM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO. Causality: TBTA stabilizes the Cu(I) oxidation state, preventing its disproportionation and degradation of biological scaffolds 1.

-

-

Dispensing: Using an automated liquid handler, dispense 1 µL of alkyne (100 nmol) and 1.2 µL of azide (120 nmol, slight excess to drive completion) into a 384-deep-well polypropylene plate.

-

Catalyst Addition: Add 1 µL of the TBTA/CuSO₄ mixture (pre-mixed at a 1:1 molar ratio) followed immediately by 1 µL of sodium ascorbate to initiate the reduction of Cu(II) to catalytically active Cu(I).

-

Incubation: Seal the plate and incubate at room temperature for 12–24 hours on a microplate shaker at 300 rpm.

-

Self-Validation Checkpoint (QC): Randomly sample 5% of the wells for LC-MS analysis. A successful library synthesis must demonstrate >85% conversion to the desired triazole product without significant unreacted alkyne.

High-Throughput Screening (HTS) Methodologies

Once the library is synthesized, it must be screened against biological targets. Depending on the target class, researchers employ either target-based enzymatic assays (e.g., FRET) or binding assays (e.g., Affinity Selection Mass Spectrometry).

Protocol 2: FRET-Based Enzymatic Screening (e.g., SARS-CoV-2 Mpro)

Objective: Identify triazole derivatives that inhibit viral protease activity.

FRET-based screening logic for evaluating triazole-mediated enzyme inhibition.

-

Assay Buffer Preparation: Prepare buffer containing 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, and 0.01% Triton X-100. Causality: Triton X-100 is critical to prevent the formation of colloidal aggregates, which are a common source of false positives in HTS.

-

Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of the crude triazole library from the synthesis plate directly into a 384-well black, flat-bottom assay plate.

-

Enzyme Addition: Dispense 10 µL of the target enzyme (e.g., 50 nM SARS-CoV-2 Mpro) into the assay plate. Incubate for 30 minutes at 37°C to allow for compound-enzyme binding.

-

Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (e.g., 10 µM Dabcyl-KTSAVLQSGFRKME-Edans).

-

Kinetic Reading & Self-Validation: Read fluorescence continuously for 30 minutes (Ex: 340 nm, Em: 490 nm).

-

Validation Checkpoint: Calculate the Z'-factor using positive controls (known inhibitors) and negative controls (DMSO only). A robust HTS assay must yield a Z'-factor > 0.5.

-

Protocol 3: Affinity Selection Mass Spectrometry (AS-MS) for Massive Libraries

For libraries exceeding 30,000 compounds (such as double-click triazole libraries), functional assays become a bottleneck. AS-MS allows for the screening of pooled compounds to identify binders to complex targets like the GLP-1 Receptor 2.

-

Pooling: Pool the triazole library into mixtures of 400 compounds per well.

-

Incubation: Incubate the compound pools with the purified target protein (e.g., GLP-1R) at 4°C for 1 hour to reach binding equilibrium.

-

Size Exclusion Chromatography (SEC): Rapidly pass the mixture through a SEC column. Causality: The large protein-ligand complexes elute in the void volume, while unbound small molecules are trapped in the column matrix.

-

Denaturation & MS Analysis: Denature the eluted protein complex using organic solvents (e.g., acetonitrile) to release the bound triazole ligands. Analyze the eluate using high-resolution LC-TOF-MS to identify the exact mass of the hit compounds.

Data Presentation: Biological Activity of Triazole Derivatives

The versatility of the triazole scaffold is reflected in its broad spectrum of biological activities. The table below summarizes quantitative data from recent HTS campaigns targeting viral, bacterial, and metabolic diseases.

| Compound / Library | Target / Disease | Key Biological Activity | Assay Type | Reference |

| C1N46 (1,2,3-triazole piperazine) | SARS-CoV-2 Mpro | IC₅₀ = 1.87 μM, EC₅₀ = 6.99 μM | FRET-based Enzyme Assay | 1 |

| Double-Click Triazole Library (38,400 cmpds) | GLP-1 Receptor | Positive Allosteric Modulation | Affinity Selection Mass Spec (AS-MS) | 2 |

| Sulfanyltriazole IIIc | HIV-1 NNRTI | EC₅₀ = 24 nM (overcomes K103 mutants) | Cell-based Viral Replication Assay | 3 |

| Ald-6 (Lysine-triazole derivative) | Cruzipain (T. cruzi) | 97% infection reduction at 50 μM | In Vitro Infection Cell Assay | 4 |

| Compound 16 (Triazole pharmacophore) | B. subtilis (Antibacterial) | MIC = 1.25 µg/mL | Broth Microdilution Assay |

References

-

Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. National Institutes of Health (NIH) / PMC.1

-

Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. National Institutes of Health (NIH) / PMC.2

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH) / PMC.3

-

Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI.4

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.

Sources

- 1. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

developing assays for ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate activity

Application Note: Assay Development and Validation for Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate as a Novel Anti-Trypanosomal Agent

Executive Summary & Rationale

The urgent need for safer and more efficacious treatments for Chagas disease (caused by Trypanosoma cruzi) has driven the exploration of novel chemotypes. Current therapies, such as the 2-nitroimidazole benznidazole, suffer from severe toxicity and require prolonged administration[1]. Recently, 3-nitro-1,2,4-triazole derivatives have emerged as highly potent and selective anti-trypanosomal agents, demonstrating superior efficacy and lower host toxicity compared to traditional nitroimidazoles[2][3].

Ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is designed as a lipophilic prodrug. The ethyl butanoate moiety serves to optimize the compound's LogP, facilitating passive diffusion across the mammalian host cell membrane to target the intracellular amastigote stage of the parasite[4]. Once internalized by the parasite, the compound is bioactivated by a Type I Nitroreductase (NTR)—an oxygen-insensitive enzyme unique to trypanosomatids and absent in mammalian hosts[2][5]. This specific enzymatic activation generates cytotoxic reactive nitrogen species that induce irreversible macromolecular damage, resulting in parasite death[1].

Figure 1: Mechanism of action for 3-nitro-1,2,4-triazole prodrugs via Type I Nitroreductase.

Experimental Workflow & Screening Cascade

To rigorously evaluate the activity of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate, a multi-tiered screening cascade is required. This ensures that the observed phenotypic activity is both potent and selectively driven by the intended mechanism of action.

Figure 2: Sequential screening cascade for evaluating novel anti-trypanosomal compounds.

Detailed Experimental Protocols

Phenotypic Efficacy Assay: Intracellular T. cruzi Amastigotes

Causality & Design:T. cruzi exhibits a strong tropism for muscle tissue; therefore, L6 rat skeletal myoblasts are the most physiologically relevant host cell model for in vitro infection[2][5]. We utilize a β-galactosidase (LacZ)-expressing T. cruzi strain (Tulahuen) to allow for a highly reproducible, colorimetric readout using the substrate CPRG. This eliminates the need for manual microscopic counting, significantly increasing throughput and trustworthiness.

Step-by-Step Protocol:

-

Host Cell Seeding: Seed L6 myoblasts at a density of 2×103 cells/well in 96-well clear-bottom plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Parasite Infection: Infect the L6 cells with tissue culture-derived trypomastigotes (Tulahuen LacZ strain) at a multiplicity of infection (MOI) of 10:1. Incubate for 48 hours to allow parasite invasion and differentiation into intracellular amastigotes.

-

Washing: Carefully wash the wells twice with warm PBS to remove extracellular trypomastigotes, ensuring only intracellular amastigotes are evaluated.

-

Compound Treatment: Prepare a 10 mM stock of ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay medium. Add the compound to the infected cells (final top concentration: 50 µM; final DMSO: 0.5%). Include 10 µM Benznidazole as a positive control and 0.5% DMSO as a vehicle control. Incubate for 96 hours.

-

Readout: Add 50 µL of CPRG substrate (100 µM) and 0.1% Nonidet P-40 to lyse the cells. Incubate for 2-4 hours at 37°C. Measure absorbance at 570 nm using a microplate reader.

-

Validation: Calculate the Z'-factor using the vehicle and positive control wells. The assay is self-validating and acceptable only if Z' > 0.6. Calculate the IC₅₀ using non-linear regression.

Mammalian Cytotoxicity Counter-Screen

Causality & Design: To ensure the compound's toxicity is parasite-specific, a counter-screen on uninfected L6 cells is mandatory[2]. The Selectivity Index (SI) is defined as the ratio of the CC₅₀ (mammalian cytotoxicity) to the IC₅₀ (anti-amastigote activity). An SI > 200 is the benchmark for advancing 3-nitro-1,2,4-triazoles[2].

Step-by-Step Protocol:

-

Seed uninfected L6 cells ( 2×103 cells/well) in 96-well plates and incubate for 24 hours.

-

Apply the same 10-point compound dilution series used in the efficacy assay (up to 200 µM). Incubate for 96 hours.

-

Add 10 µL of Resazurin (Alamar Blue) reagent to each well. Incubate for 4 hours.

-

Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the CC₅₀.

Target-Based Enzymatic Assay: Type I Nitroreductase (NTR) Kinetics

Causality & Design: To definitively prove that ethyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate is activated via the proposed mechanism, we measure its ability to act as a substrate for recombinant T. cruzi NTR (TcNTR)[1][5]. Because TcNTR uses NADH as an electron donor to reduce the nitro group, the reaction progress can be directly monitored by the depletion of NADH, which absorbs strongly at 340 nm.

Step-by-Step Protocol:

-

Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM NADH, and varying concentrations of the compound (1 µM to 200 µM).

-